![molecular formula C7H14ClF3N2 B13867807 [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13867807.png)
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C₇H₁₃F₃N₂•HCl and a molecular weight of 182.193646 . This compound is derived from 2-(Trifluoromethyl)cyclohexanone and is utilized in synthetic preparation and theoretical studies on radical trifluoromethylation of silyl enol ethers .
Méthodes De Préparation
The synthesis of [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of 2-(Trifluoromethyl)cyclohexanone with hydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with molecular targets through radical intermediates. The trifluoromethyl group plays a crucial role in enhancing the reactivity and stability of these intermediates, leading to efficient chemical transformations. The pathways involved include radical generation and subsequent reactions with various substrates .
Comparaison Avec Des Composés Similaires
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
Fluoxetine: An antidepressant with a trifluoromethyl group.
Efavirenz: An anti-HIV agent containing a trifluoromethyl group.
Celecoxib: A painkiller with a trifluoromethyl group.
Nilotinib: A tyrosine kinase inhibitor with a trifluoromethyl group.
These compounds share the trifluoromethyl group, which contributes to their pharmacological activities and stability.
Propriétés
Formule moléculaire |
C7H14ClF3N2 |
|---|---|
Poids moléculaire |
218.65 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h5-6,12H,1-4,11H2;1H |
Clé InChI |
MCAKJRXYRFNSAP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(F)(F)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


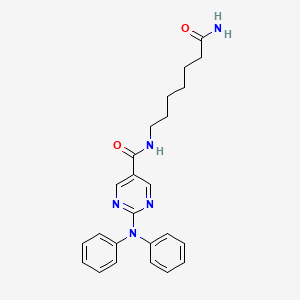

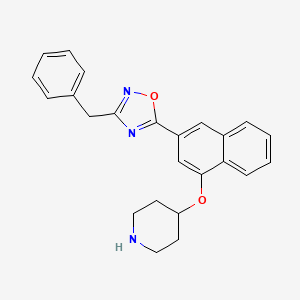

![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)
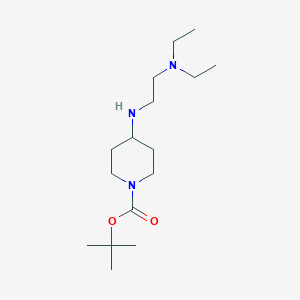
![3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)
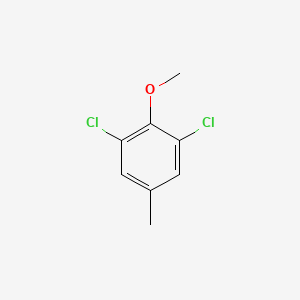
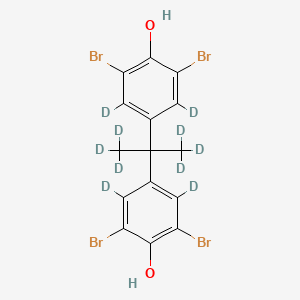


![N-benzyl-N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13867797.png)
![(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene](/img/structure/B13867798.png)
![8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13867801.png)
